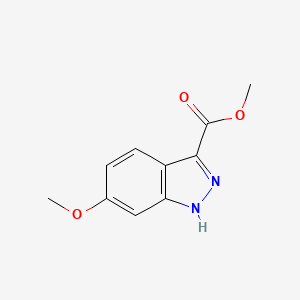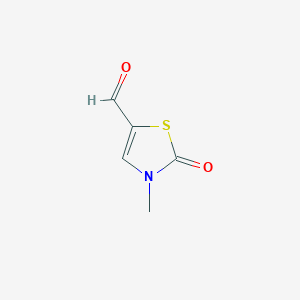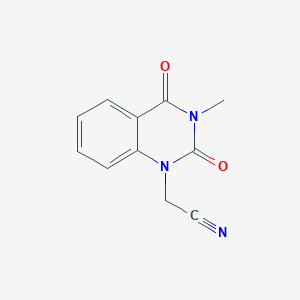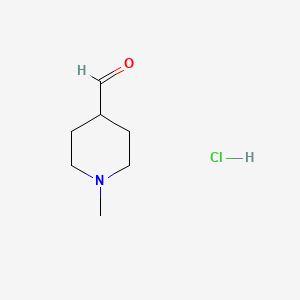![molecular formula C42H82NO8P B1420812 (2R)-3-[(~2~H_31_)Hexadécanoyloxy]-2-{[(9Z)-octadec-9-énoyl]oxy}propyl 2-(triméthylazaniumyl)éthyl phosphate CAS No. 179093-76-6](/img/structure/B1420812.png)
(2R)-3-[(~2~H_31_)Hexadécanoyloxy]-2-{[(9Z)-octadec-9-énoyl]oxy}propyl 2-(triméthylazaniumyl)éthyl phosphate
Vue d'ensemble
Description
Deuterated fatty acids experience exchange of the deuteriums on the alpha carbon to the carbonyl, i.e., C2 position, and will therefore be a mixture of compounds that are fully deuterated and partially deuterated at that position.
Applications De Recherche Scientifique
Biophysique membranaire et biologie structurale
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC-d31: est largement utilisé dans l'étude de la biophysique membranaire. Il sert de modèle pour les membranes biologiques, permettant aux chercheurs d'étudier les propriétés structurales des bicouches lipidiques . Ce composé est particulièrement utile dans la formation de liposomes, qui peuvent être des vésicules unilamellaires petites ou grandes, ou des vésicules multilamellaires, chacune ayant des caractéristiques physiques distinctes qui sont pertinentes pour l'étude des processus cellulaires .
Systèmes d'administration de médicaments
En raison de sa capacité à former différents types de liposomes, ce phospholipide est essentiel dans le développement de véhicules d'administration de médicaments. Les liposomes peuvent encapsuler des agents thérapeutiques et assurer leur administration ciblée à des cellules ou des tissus spécifiques, augmentant ainsi l'efficacité des médicaments et réduisant les effets secondaires .
Nutraceutiques et compléments alimentaires
L'interaction de 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC-d31 avec des composés comme le resvératrol, connu pour ses propriétés antioxydantes, a été étudiée pour comprendre comment il affecte l'organisation structurale des lipides membranaires. Ces connaissances sont cruciales pour développer des applications futures de ces composés polyphénoliques dans les nutraceutiques et les compléments alimentaires .
Pharmacologie et chimie médicinale
Des recherches ont montré que 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC-d31 peut influencer la mécanique et les propriétés électriques des systèmes lipidiques biomimétiques. Comprendre ces interactions est essentiel pour le développement de nouveaux agents pharmacologiques et pour améliorer la chimie médicinale des composés existants .
Nanotechnologie et science des matériaux
Ce phospholipide est également important dans le domaine de la nanotechnologie, où il est utilisé pour créer des membranes artificielles. Ces membranes peuvent être utilisées dans diverses applications, notamment le développement de dispositifs et de matériaux à l'échelle nanométrique ayant des propriétés spécifiques .
Recherche biochimique et études enzymatiques
1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC-d31: est utilisé dans la recherche biochimique pour étudier les activités enzymatiques, telles que celles de la phospholipase A2. Il aide à caractériser les réactions enzymatiques qui se produisent au sein des bicouches lipidiques et à comprendre le rôle des lipides dans divers processus biologiques .
Mécanisme D'action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-PC-d31, also known as POPC-d31, is a deuterium-labeled version of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC) . POPC is a phospholipid and a major component of biological membranes . Therefore, the primary targets of this compound are the lipid bilayers of biological membranes .
Mode of Action
POPC-d31 interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction can influence the properties of the lipid bilayer, such as its fluidity and permeability .
Biochemical Pathways
The integration of POPC-d31 into lipid bilayers can affect various biochemical pathways. For instance, it can influence the assembly of proteins and other molecules within the membrane . The specific pathways affected can vary depending on the biological context .
Pharmacokinetics
It’s known that deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of POPC-d31 .
Result of Action
The integration of POPC-d31 into lipid bilayers can result in changes to the properties of the bilayer, potentially affecting the function of the membrane and the proteins embedded within it . This can have various molecular and cellular effects, depending on the specific context .
Action Environment
The action, efficacy, and stability of POPC-d31 can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane can affect how POPC-d31 integrates into the bilayer . Additionally, factors such as temperature and pH can also influence the behavior of POPC-d31 .
Propriétés
IUPAC Name |
[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,22D2,24D2,26D2,28D2,30D2,32D2,34D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-KHCKXXADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677040 | |
| Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179093-76-6 | |
| Record name | (2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


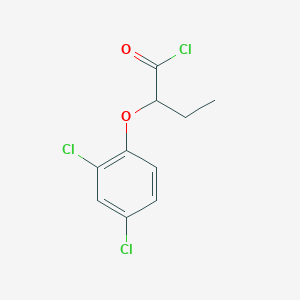

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420734.png)
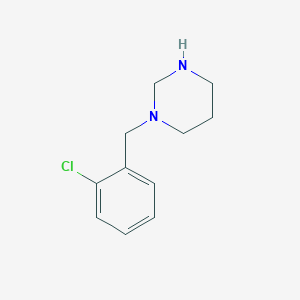

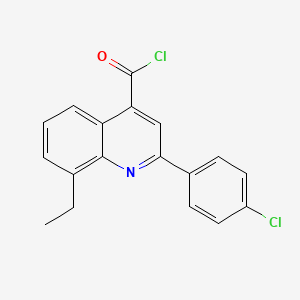
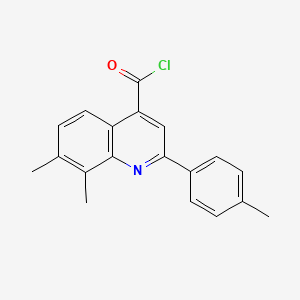
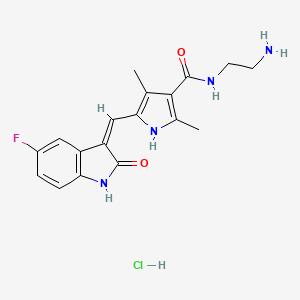
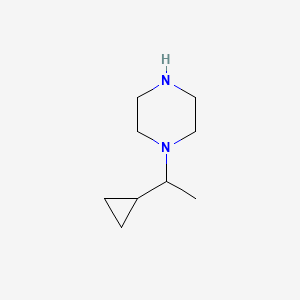
amine](/img/structure/B1420743.png)
